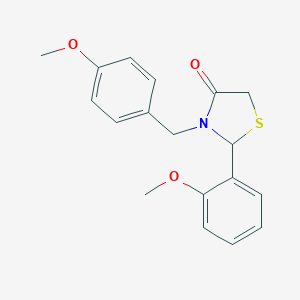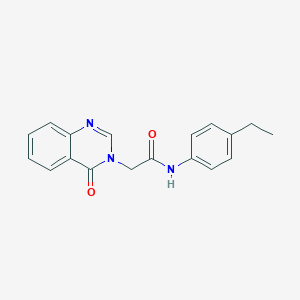
4-ethyl-N-(5-iodopyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 359.22 g/mol. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of specific protein-protein interactions. The compound has been shown to bind to the bromodomain of the BET family of proteins, which are involved in the regulation of gene expression. By inhibiting the interaction between the BET proteins and their target genes, 4-ethyl-N-(5-iodopyridin-2-yl)benzamide may have therapeutic potential for the treatment of diseases that are characterized by dysregulated gene expression.
Biochemical and Physiological Effects:
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuroinflammation. The compound has also been shown to modulate the immune response and reduce inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in lab experiments has several advantages, including its high potency and selectivity for specific protein targets. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 4-ethyl-N-(5-iodopyridin-2-yl)benzamide.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N-(5-iodopyridin-2-yl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's role as a chemical probe for studying protein-protein interactions and gene expression regulation could be further investigated. Overall, the potential applications of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in various fields of scientific research make it an exciting area of study with significant potential for future discoveries.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with sodium iodide. The final product is obtained by the reaction of the intermediate compound with ammonium hydroxide. The synthesis method has been optimized to obtain a high yield of the final product, and the purity of the compound is ensured using various analytical techniques.
Aplicaciones Científicas De Investigación
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. It has also been investigated for its role as a chemical probe for studying the function of specific proteins and pathways in biological systems.
Propiedades
Nombre del producto |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
|---|---|
Fórmula molecular |
C14H13IN2O |
Peso molecular |
352.17 g/mol |
Nombre IUPAC |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
Clave InChI |
OTUHTHALIDISNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



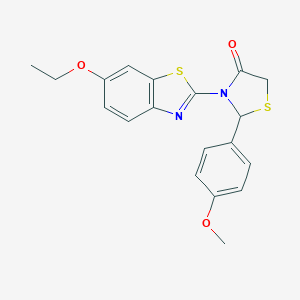

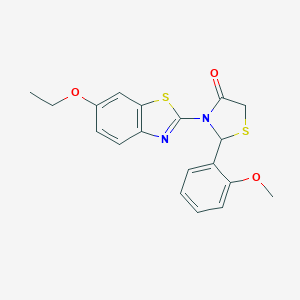

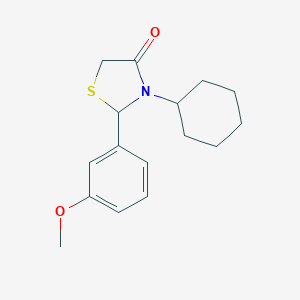
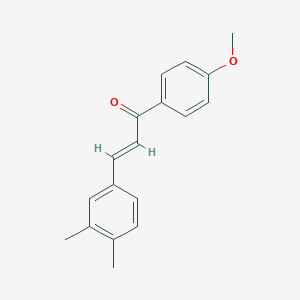
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
